molecular formula C22H17FN2O3S B11329938 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11329938
M. Wt: 408.4 g/mol
InChI Key: LBSSORHSEZCMKI-UHFFFAOYSA-N
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Description

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzoxepine ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17FN2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H17FN2O3S/c1-27-18-6-7-20-16(12-18)11-15(8-9-28-20)21(26)25-22-24-13-19(29-22)10-14-2-4-17(23)5-3-14/h2-9,11-13H,10H2,1H3,(H,24,25,26)

InChI Key

LBSSORHSEZCMKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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